3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is a complex organic compound characterized by the presence of a benzotriazole ring and a trifluoroethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole ring. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group, facilitating the substitution.
Coupling with Aniline: The final step involves coupling the benzotriazole intermediate with an aniline derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The trifluoroethoxy group is particularly interesting due to its ability to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance lipophilicity, facilitating membrane penetration and intracellular activity.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-Benzotriazol-2-YL)aniline: Lacks the trifluoroethoxy group, resulting in different chemical properties and applications.
3-(2H-1,2,3-Benzotriazol-2-YL)-4-methoxyaniline: Contains a methoxy group instead of a trifluoroethoxy group, affecting its reactivity and biological activity.
5-(2,2,2-Trifluoroethoxy)-2-nitroaniline:
Uniqueness
The presence of both the benzotriazole ring and the trifluoroethoxy group in 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)8-22-11-6-9(18)5-10(7-11)21-19-12-3-1-2-4-13(12)20-21/h1-7H,8,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEHQTWXDRFHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)C3=CC(=CC(=C3)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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